Ethyl 3-cyclopentylbenzoate
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Overview
Description
Ethyl 3-cyclopentylbenzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a cyclopentyl group attached to the benzene ring of benzoic acid, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: The synthesis of this compound can be achieved through the Friedel-Crafts alkylation reaction. In this process, cyclopentylbenzene is reacted with ethyl benzoate in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: Another common method involves the esterification of 3-cyclopentylbenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve cost-effective and efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-cyclopentylbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, 3-cyclopentylbenzyl alcohol.
Substitution: Substitution reactions, particularly nucleophilic acyl substitution, can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can participate in substitution reactions.
Major Products Formed:
Oxidation: 3-cyclopentylbenzoic acid
Reduction: 3-cyclopentylbenzyl alcohol
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 3-cyclopentylbenzoate has found applications in various fields:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 3-cyclopentylbenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Methyl benzoate
Butyl benzoate
Ethyl benzoate
Propyl benzoate
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 3-cyclopentylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)13-9-5-8-12(10-13)11-6-3-4-7-11/h5,8-11H,2-4,6-7H2,1H3 |
InChI Key |
KMNZBBQMIDTINA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCC2 |
Origin of Product |
United States |
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